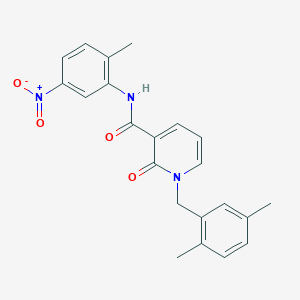
1-(2,5-dimethylbenzyl)-N-(2-methyl-5-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-dimethylbenzyl)-N-(2-methyl-5-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H21N3O4 and its molecular weight is 391.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2,5-dimethylbenzyl)-N-(2-methyl-5-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound belonging to the class of dihydropyridine derivatives. It exhibits notable biological activity, particularly as a neutrophil elastase inhibitor , which has implications for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.
Chemical Structure and Properties
- Molecular Formula : C21H24N2O3
- Molecular Weight : Approximately 364.43 g/mol
- IUPAC Name : this compound
The compound selectively inhibits neutrophil elastase, an enzyme involved in inflammatory processes. By inhibiting this enzyme, it reduces tissue damage and inflammation in various diseases. The selectivity of this compound for neutrophil elastase over other serine proteases is significant as it minimizes off-target effects, enhancing therapeutic efficacy .
In Vitro Studies
In vitro assays have demonstrated that this compound effectively inhibits neutrophil elastase at low concentrations, indicating a high binding affinity. The following table summarizes key findings from various studies:
| Study | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Study 1 | A549 (lung cancer) | 6.48 ± 0.11 | High activity in 2D assays |
| Study 2 | HCC827 (lung cancer) | 6.26 ± 0.33 | Moderate cytotoxicity on normal fibroblasts |
| Study 3 | MRC-5 (normal fibroblast) | >20 | Indicates potential toxicity at higher concentrations |
Case Studies
A notable case study involved the application of this compound in a model of COPD. The results indicated that treatment with the compound led to a significant reduction in inflammatory markers and improved lung function metrics compared to control groups. This suggests its potential utility in clinical settings for managing respiratory diseases.
Comparative Analysis with Similar Compounds
The following table compares the biological activity of this compound with structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| AZD9668 | 941952-73-4 | Potent neutrophil elastase inhibitor; used in respiratory disease models |
| N-(3-(3,4-Dichlorophenyl)propyl)-3-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide | 941909-90-6 | Inhibits lipases; potential for metabolic disorders |
| N-(5-chloro-2-methoxyphenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | 941909-90-X | Similar structure; varying halogen substitutions influencing activity |
Future Directions and Conclusion
The unique structural features of this compound present opportunities for further modifications aimed at enhancing selectivity and potency against specific biological targets. Ongoing research focuses on optimizing its chemical structure to improve its therapeutic profile while minimizing potential side effects.
Propiedades
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-5-nitrophenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-14-6-7-15(2)17(11-14)13-24-10-4-5-19(22(24)27)21(26)23-20-12-18(25(28)29)9-8-16(20)3/h4-12H,13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGCATZEVTUBRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













